

# Data Presentation: Quantitative Structure-Activity Relationships

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The following tables summarize the SAR data for distinct classes of DHODH inhibitors, providing insights into how structural modifications influence their inhibitory potency.

### **Acrylamide-Based DHODH Inhibitors**

A series of acrylamide derivatives has been investigated for their potential as DHODH inhibitors for the treatment of rheumatoid arthritis.[2] The core structure consists of a phenyl group and a benzoic acid moiety linked by a 2-methyl-acrylamide.[2] Systematic modifications of these components have revealed key structural requirements for potent inhibition.[2]



Compound	R1	R2	R3	R4	IC50 (μM)
11	Н	Н	Н	Н	0.894
12	4-CF3	Н	Н	Н	0.891
14	4-OMe	Н	Н	Н	0.561
15	4-tBu	Н	Н	Н	0.963
19	3-CI	4-Cl	Н	Н	0.443
21	3-CI	5-Cl	Н	Н	0.812
22	 2}{c	}{2,3-dihydro- 1H-inden-5- yl}	Н	Н	0.252
23	 2}{c	}{5,6,7,8- tetrahydronap hthalen-2-yl}	Н	Н	0.115
42	 2}{c	}{Naphthalen- 2-yl}	Me	5-F	0.041
53	 2}{c	}{Naphthalen- 2-yl}	Cl	5-F	0.044
54	 2}{c	}{Naphthalen- 2-yl}	Br	5-F	0.032

Table 1: SAR of Acrylamide-Based DHODH Inhibitors. Data sourced from[2].

The data indicates that replacing the phenyl group with larger hydrophobic moieties, such as a naphthyl group, significantly improves inhibitory activity.[2] Furthermore, the introduction of small hydrophobic groups like methyl, chloro, or bromo at the 2-position of the acrylamide and a fluoro group at the 5-position of the benzoic acid enhances potency.[2]

### **Pyrimidone-Based PfDHODH Inhibitors**

A series of pyrimidone derivatives have been identified as novel inhibitors of Plasmodium falciparum DHODH (PfDHODH), a critical enzyme for the parasite's survival.[3] The SAR



studies focused on modifications of the pyrimidone core.

Compound	R	IC50 against PfDHODH (nM)	IC50 against hDHODH (µM)
17	Propyl	-	>10
18	Cyclopropyl	-	>10
20	Naphthalen-2-yl	70	>10
21	2,3-Dihydro-1H-inden- 5-yl	-	>10
24	Naphthalen-2-yl (propyl)	-	>10
25	Naphthalen-2-yl (cyclopropyl)	-	>10
26	Naphthalen-2-yl (amino)	23	>10

Table 2: SAR of Pyrimidone-Based PfDHODH Inhibitors. Data sourced from[3].

The most potent compound in this series, compound 26, exhibited an IC50 of 23 nM against PfDHODH and showed high selectivity over the human isoform (hDHODH).[3]

# **Experimental Protocols**

Detailed methodologies for the key experiments cited in the development of DHODH inhibitors are provided below.

# **DHODH Enzyme Inhibition Assay (DCIP Method)**

This assay measures the enzymatic activity of DHODH by monitoring the reduction of the dye 2,6-dichloroindophenol (DCIP).[4][5]

Materials:



- Recombinant human DHODH
- Reaction buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100[5]
- Coenzyme Q10 (100 μM)[5]
- DCIP (200 μM)[5]
- Dihydroorotic acid (DHO) (500 μM)[5]
- Test compounds
- Microplate reader

#### Protocol:

- Pre-incubate the recombinant human DHODH with the test compound at various concentrations in the reaction buffer containing coenzyme Q10 and DCIP for 30 minutes at 25°C.[5]
- Initiate the enzymatic reaction by adding dihydroorotic acid to the mixture.[5]
- Monitor the decrease in absorbance at 600-650 nm over time using a microplate reader.[4][5]
  The rate of DCIP reduction is proportional to DHODH activity.
- Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

### **Cell Proliferation Assay (MTS/CCK-8)**

This assay assesses the effect of DHODH inhibitors on the proliferation of cancer cell lines.[4] [6]

#### Materials:

Cancer cell lines (e.g., ESCC or CRC cells)[7]



- Cell culture medium and supplements
- · 96-well plates
- Test compounds
- MTS or CCK-8 reagent (e.g., CellTiter 96® AQueous One Solution)[4]
- Microplate reader

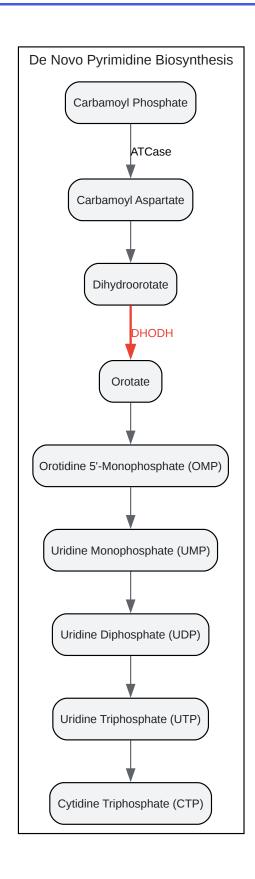
#### Protocol:

- Seed the cells into 96-well plates at a predetermined density (e.g., 1500 cells/well) and allow them to adhere for 12-24 hours.[4][6]
- Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).[8]
- Add the MTS or CCK-8 reagent to each well and incubate for 1-3 hours at 37°C.[4][6]
- Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[4] The absorbance is proportional to the number of viable cells.
- Calculate the percentage of cell growth inhibition for each compound concentration relative to a vehicle-treated control.
- Determine the EC50 or IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

### **Mandatory Visualizations**

The following diagrams illustrate key concepts in DHODH inhibition and drug discovery.

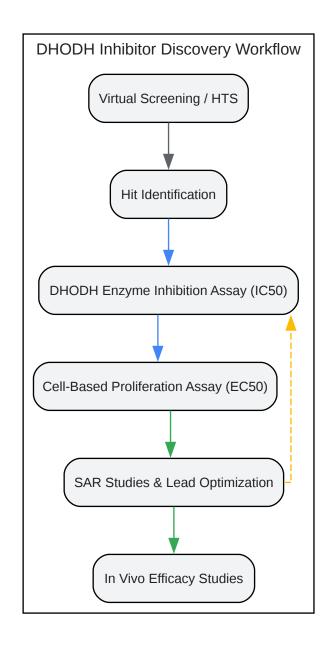




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Caption: De Novo Pyrimidine Biosynthesis Pathway.

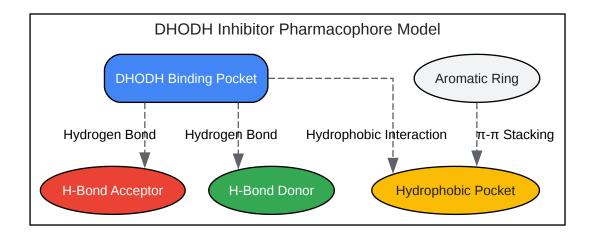




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Caption: DHODH Inhibitor Discovery Workflow.





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Caption: DHODH Inhibitor Pharmacophore Model.

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